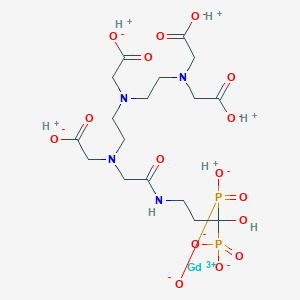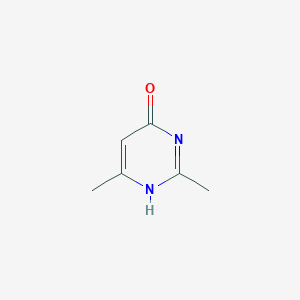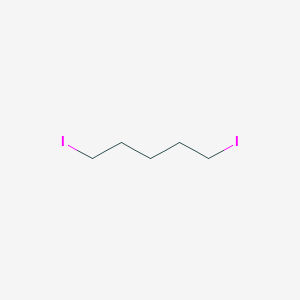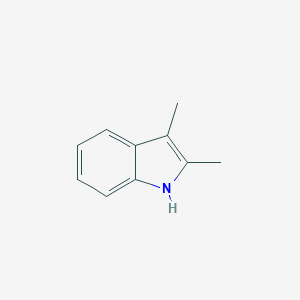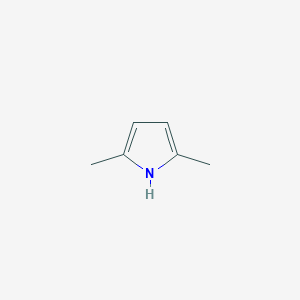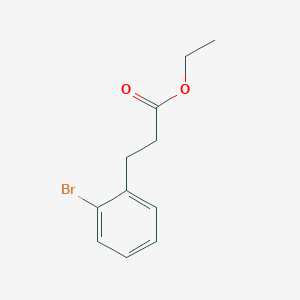
3,5-Dimethylheptane
Übersicht
Beschreibung
3,5-Dimethylheptane is a branched alkane with the molecular formula C₉H₂₀. It is a hydrocarbon consisting of a heptane backbone with two methyl groups attached to the third and fifth carbon atoms. This compound is one of the many isomers of nonane and is known for its relatively simple structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,5-Dimethylheptane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of heptane with methyl groups. This can be achieved using Friedel-Crafts alkylation, where heptane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic cracking and reforming processes. These methods involve breaking down larger hydrocarbon molecules into smaller ones and rearranging their structures to form branched alkanes like this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction reactions of this compound are less common but can occur under specific conditions, such as hydrogenation in the presence of a metal catalyst like palladium or platinum.
Substitution: This compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups. Halogenation is a typical example, where this compound reacts with halogens like chlorine or bromine to form haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Haloalkanes
Wissenschaftliche Forschungsanwendungen
3,5-Dimethylheptane has several applications in scientific research and industry:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of hydrocarbon mixtures.
Biology: While not commonly used in biological research, it can serve as a model compound for studying the behavior of branched alkanes in biological systems.
Medicine: There are no significant medicinal applications for this compound, but its derivatives may be explored for potential therapeutic uses.
Industry: It is used in the petrochemical industry as a component of gasoline and other fuels, contributing to the overall octane rating.
Wirkmechanismus
As a simple hydrocarbon, 3,5-Dimethylheptane does not have a specific mechanism of action in biological systems. Its effects are primarily physical, such as its role in fuel combustion. In chemical reactions, its behavior is dictated by the nature of its carbon-hydrogen bonds and the presence of methyl groups, which influence its reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
- 3,4-Dimethylheptane
- 2,3-Dimethylheptane
- 2,4-Dimethylheptane
Comparison: 3,5-Dimethylheptane is unique among its isomers due to the specific positioning of its methyl groups on the third and fifth carbon atoms. This arrangement affects its physical properties, such as boiling point and density, as well as its chemical reactivity. Compared to its isomers, this compound may exhibit different behavior in substitution and oxidation reactions due to the steric effects of its branched structure.
Eigenschaften
IUPAC Name |
3,5-dimethylheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-5-8(3)7-9(4)6-2/h8-9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJTZGHZAWTWGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870798 | |
| Record name | Heptane, 3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an acrid pungent odor; [Chem Service MSDS] | |
| Record name | 3,5-Dimethylheptane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14550 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
926-82-9 | |
| Record name | 3,5-Dimethylheptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptane, 3,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptane, 3,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptane, 3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptane, 3,5-dimethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key physical properties of 3,5-dimethylheptane?
A: this compound is a branched alkane with the molecular formula C9H20. Its density, viscosity, and speed of sound have been studied at various temperatures, revealing its properties as a potential component of hydrotreated renewable fuels (HRFs).
Q2: How is the structure of this compound relevant to polymer chemistry?
A: this compound serves as a "model" compound for polypropylene, allowing researchers to study the carbon-13 nuclear magnetic resonance (NMR) chemical shifts relevant to the polymer structure. This aids in understanding the properties and behavior of polypropylene.
Q3: What role does this compound play in renewable fuels?
A: this compound is a significant component found in hydrotreated renewable fuels (HRFs) derived from various sources like tallow, camelina oil, algae, and waste cooking oil. Understanding its physical properties, such as density, viscosity, and speed of sound, is crucial for evaluating the performance and characteristics of these sustainable fuel alternatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





